2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
The synthesis of 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with benzylamine, followed by cyclization with hydrazine hydrate to form the triazole ring . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with receptors on cell surfaces, modulating signaling pathways involved in disease processes .
Comparison with Similar Compounds
2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one can be compared with other triazolopyridazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Triazolo[1,5-c]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.
Triazolo[4,3-a]pyrazine: Evaluated for its activity against various cancer cell lines.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-6-7-11-15-16(12(18)17(11)14-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHUWCZITMEQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N3C(=N2)C=CC(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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